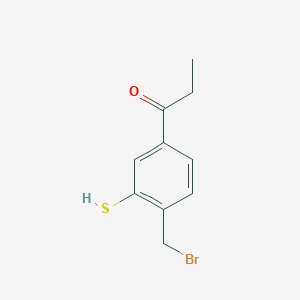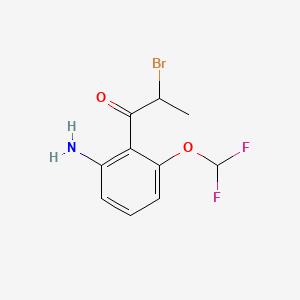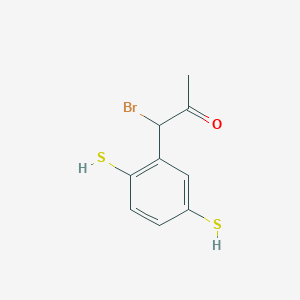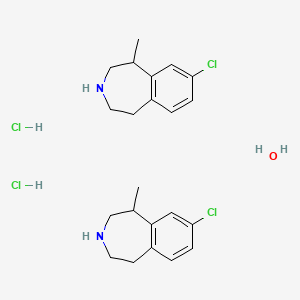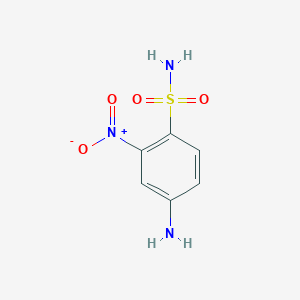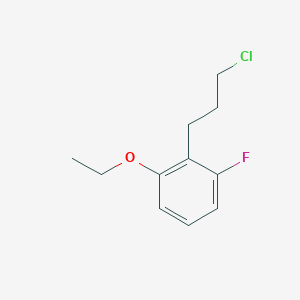![molecular formula C11H8N4O2 B14066649 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 6431-46-5](/img/structure/B14066649.png)
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their roles as coenzymatic constituents in oxidoreductase enzymes, which are crucial in growth processes and the metabolism of one-carbon units
Métodos De Preparación
The synthesis of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves the condensation of appropriate precursors under specific reaction conditions. One common method includes the reaction of a substituted benzene derivative with a pteridine precursor in the presence of a catalyst. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reactors .
Análisis De Reacciones Químicas
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the pteridine ring. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Medicine: Research has shown its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt metabolic pathways, leading to therapeutic effects such as the inhibition of cancer cell growth or viral replication .
Comparación Con Compuestos Similares
6-Methylbenzo[g]pteridine-2,4(1H,3H)-dione can be compared with other pteridine derivatives such as:
6-Phenylpteridine-2,4,7-triamine: Known for its diuretic properties.
4-Aminopteridine: Studied for its enzyme inhibition properties.
Propiedades
Número CAS |
6431-46-5 |
|---|---|
Fórmula molecular |
C11H8N4O2 |
Peso molecular |
228.21 g/mol |
Nombre IUPAC |
6-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H8N4O2/c1-5-3-2-4-6-7(5)13-8-9(12-6)14-11(17)15-10(8)16/h2-4H,1H3,(H2,12,14,15,16,17) |
Clave InChI |
OWKHBZPPNMLKAD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=CC=C1)N=C3C(=N2)C(=O)NC(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-N-(cyclohexylmethyl)-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14066576.png)
![N-(1-azabicyclo[2.2.2]octan-3-yl)-2,4-dimethoxybenzamide;sulfuric acid](/img/structure/B14066592.png)
